molecular formula C17H17NO2 B022329 1-benzhydrylazetidine-2-carboxylic Acid CAS No. 65219-11-6

1-benzhydrylazetidine-2-carboxylic Acid

Cat. No. B022329
CAS RN: 65219-11-6
M. Wt: 267.32 g/mol
InChI Key: UKLYVGBEYKTNBH-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1-benzhydrylazetidine-2-carboxylic acid derivatives involves several efficient methodologies. For instance, an efficient two-step synthesis process for 3-amino-1-benzhydrylazetidine highlights a streamlined approach using commercially available precursors, showcasing the synthetic accessibility of azetidine derivatives (Li et al., 2006). Additionally, the synthesis of a broad array of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives by microbial dihydroxylation offers insights into the versatility of synthesis methods available for carboxylic acid derivatives (Myers et al., 2001).

Molecular Structure Analysis The molecular structure and preferred three-dimensional conformation of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate, a related structure, have been investigated through IR, 1H NMR, CD techniques, and DFT computational modeling. This study highlights the importance of intramolecular interactions in stabilizing specific conformations (Tomasini et al., 2003).

Chemical Reactions and Properties The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts provides unique synthetic access to α-arylazetidine-2-carboxylic acid esters, demonstrating the reactive versatility of azetidine derivatives (Tayama et al., 2017).

Physical Properties Analysis The physical properties of azetidine derivatives can vary significantly based on their structure and substituents. Studies on related compounds, such as 1H-Benzimidazole-2-carboxylic acid, which crystallizes as a mono-hydrate and exists in a zwitterionic form, offer insights into the physical properties of nitrogen-containing heterocycles and their interaction with water molecules (Krawczyk et al., 2005).

Scientific Research Applications

  • Understanding Microbial Mechanisms : This compound contributes to understanding the molecular mechanisms underlying adaptation to weak acid stress in microbes. This research impacts diverse fields such as Medicine, Health, Food Safety, and the Environment (Mira & Teixeira, 2013).

  • Chemical Synthesis : It is used in the generation of benzo[b]furan-3-carboxylic acids through Pd(II)-mediated cascade carboxylative annulation (Liao, Smith, Fathi, & Yang, 2005), and in the synthesis of non-proteinogenic sterically hindered α-amino acids (Kimpe, Boeykens, & Tourwé, 1998).

  • Inhibiting Bacterial Beta-lactamases : It serves as a potent inhibitor of various bacterial beta-lactamases, which has implications in combating antibiotic resistance (Micetich et al., 1987).

  • Protein and Polypeptide Research : Incorporating azetidine-2-carboxylic acid into proline polypeptides can influence the secondary and tertiary structure of proteins and polypeptides (Tsai, Overberger, & Zand, 1990).

  • Biological Activities : 1-benzofuran-2-carboxylic acid has been shown to have inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

  • Template for Various Applications : The benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers are considered a robust template for a variety of applications (Tomasini et al., 2003).

  • Understanding Decarboxylation-Related Reactions : Microwave-assisted protodecarboxylation and decarboxylative iodination of aromatic carboxylic acids aid in the understanding of decarboxylation-related coupling reactions and the synthesis of regioselective compounds for chemical, biological, and medicinal research (Zhan & Li, 2017).

  • Antibacterial Activity : Synthesized compounds exhibit good to moderate antibacterial activity against various bacteria (Chavan & Pai, 2007).

  • Bioconjugation : EDC can form amides with carboxylic acids and amines in aqueous media, potentially useful for bioconjugation (Nakajima & Ikada, 1995).

  • Aldehyde Production : CAR, a carboxylic acid reductase from Nocardia, reduces carboxylic acids to their corresponding aldehydes (He et al., 2004).

  • Synthesis of 1-alkyl-2-carboazetidines : These compounds can be synthesized using organolithium reagents, showing conformational isomerism and infrared carbonyl stretching frequencies (Cromwell et al., 1980).

  • Process Improvement : An improved process for 1-benzhydrylazetidin-3-ol synthesis allows for effective production and high purity (Reddy et al., 2010).

  • Route to (S)-Azetidine-2-carboxylic Acid : Establishes an efficient route to this compound via malonic ester intermediates (Futamura et al., 2005).

  • Ozone-Mediated Cleavage : Offers a new deprotection strategy for aziridinyl esters (Patwardhan et al., 2005).

  • One-Carbon Homologation : Provides a safe alternative to the Arndt--Eistert reaction for converting carboxylic acids into homologated acids or esters (Katritzky et al., 2001).

  • Tripodal Pseudopeptide Ligands : These can form coordination polymers with zinc salts, modeling carbonic anhydrase (Gelinsky, Vogler, & Vahrenkamp, 2002).

  • Sommelet-Hauser Rearrangement : Provides unique synthetic access to α-aryl amino acid derivatives (Tayama, Watanabe, & Sotome, 2017).

properties

IUPAC Name

1-benzhydrylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)15-11-12-18(15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYVGBEYKTNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432626
Record name 1-benzhydrylazetidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzhydrylazetidine-2-carboxylic Acid

CAS RN

65219-11-6
Record name 1-benzhydrylazetidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the 1C, 2.5 g of sodium hydroxide, 36 ml of ethanol and 24 ml of water was refluxed for 6 hours, then left to cool for 16 hours. The mixture then was poured into water, washed with ether and acidified to pH 5. The solvent was evaporated, the residue was taken up in methanol, the solution was filtered and the methanol was evaporated. The residue was dissolved in chloroform; the solution was washed with brine, dried and the solvent was evaporated, to give 1-benzhydryl-2-azetidine carboxylic acid (1D).
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2.5 g
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36 mL
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24 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Rodebaugh - 1970 - search.proquest.com
… Attempted Preparation of 1-Benzhydrylazetidine-2-carboxylic Acid (105f). ............................. 15? …
Number of citations: 2 search.proquest.com

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